![molecular formula C14H13NO2S B6401888 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% CAS No. 1261976-57-1](/img/structure/B6401888.png)
3-Amino-5-(2-methylthiophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(2-methylthiophenyl)benzoic acid (3-AMTBA) is a synthetic organic compound with a molecular formula of C10H9NO2S. It is a white crystalline solid with a melting point of 123-125°C. 3-AMTBA has a wide range of applications in scientific research and is used in the synthesis of various compounds. It is an important intermediate in the synthesis of various drugs, such as anti-diabetic drugs and anti-cancer drugs. 3-AMTBA is widely used in laboratory experiments due to its stability and availability.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as anti-diabetic drugs and anti-cancer drugs. It is also used as an intermediate in the synthesis of other compounds, such as dyes and pigments. Additionally, 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% is used in the synthesis of pharmaceuticals and in the production of various organic compounds.
Wirkmechanismus
3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% is an organic compound that is used as an intermediate in the synthesis of various compounds. Its mechanism of action is based on its ability to react with other compounds in a specific manner. The reaction of 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% with other compounds typically involves the formation of a covalent bond between the sulfur atom of the 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% molecule and the other compound. This covalent bond is responsible for the synthesis of various compounds.
Biochemical and Physiological Effects
3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% is a synthetic organic compound that is used in the synthesis of various compounds. It does not have any direct biochemical or physiological effects on the body. However, it can be used as an intermediate in the synthesis of compounds that do have an effect on the body. For example, 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% is used in the synthesis of anti-diabetic drugs and anti-cancer drugs, which have direct biochemical and physiological effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% is a stable and readily available compound that is widely used in laboratory experiments. It has a high yield of 95% or higher, making it an ideal compound for laboratory experiments. Additionally, 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% is soluble in both water and organic solvents, making it easy to use in a variety of laboratory experiments. However, 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% has some limitations. It is not very soluble in certain solvents, such as acetone and ether, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95%. It could be used in the synthesis of more complex compounds, such as peptides and nucleic acids. Additionally, it could be used in the synthesis of compounds with improved pharmacological properties, such as enhanced solubility or increased bioavailability. 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% could also be used in the synthesis of compounds with improved pharmacokinetic properties, such as increased half-life or reduced toxicity. Finally, 3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% could be used in the synthesis of compounds with improved therapeutic properties, such as increased efficacy or reduced side effects.
Synthesemethoden
3-Amino-5-(2-methylthiophenyl)benzoic acid, 95% can be synthesized through a variety of methods. The most common method involves the reaction of 2-methylthiophenol and 3-nitrobenzoic acid in the presence of a base. This reaction yields a white crystalline solid with a melting point of 123-125°C. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The yield of the reaction is typically 95% or higher.
Eigenschaften
IUPAC Name |
3-amino-5-(2-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-18-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(15)7-9/h2-8H,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDHQZGERFSFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.